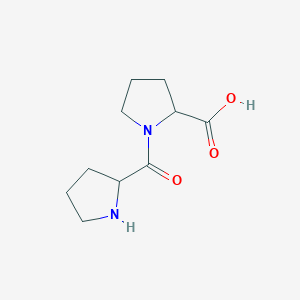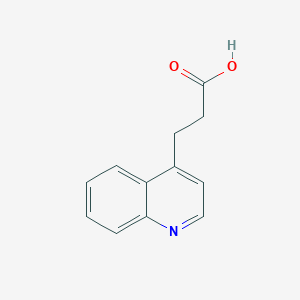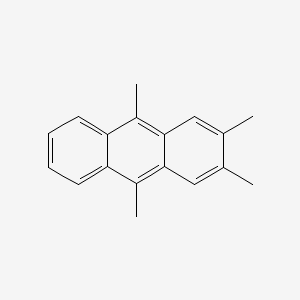
2,3,9,10-Tetramethylanthracene
Descripción general
Descripción
2,3,9,10-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, characterized by the presence of four methyl groups at the 2, 3, 9, and 10 positions on the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethylanthracene typically involves the alkylation of anthracene. One common method includes the use of Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the cycloaddition reaction of o-xylene and dichloromethane, followed by a series of purification steps including column chromatography and acidic dehydration .
Industrial Production Methods
Industrial production of this compound often employs high-efficiency preparation techniques to ensure high yield and purity. One such method involves dissolving dimethoxymethane in o-xylene, adding ferric chloride as a reagent, and continuously reacting under controlled temperature conditions. The product is then purified through a series of steps including refluxing, filtration, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10-Tetramethylanthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common due to the electron-rich nature of the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,9,10-Tetramethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3,9,10-Tetramethylanthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence various biochemical pathways, including those involved in cell signaling and gene expression. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications related to light emission and energy transfer .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6,7-Tetramethylanthracene
- 1,2,3,4-Tetramethylanthracene
- 1,2,3,5-Tetramethylanthracene
- 1,2,3,6-Tetramethylanthracene
- 1,2,3,7-Tetramethylanthracene
Uniqueness
2,3,9,10-Tetramethylanthracene is unique due to the specific positioning of its methyl groups, which significantly influences its photophysical properties. This unique substitution pattern enhances its stability and luminescent efficiency compared to other tetramethylanthracene derivatives .
Propiedades
IUPAC Name |
2,3,9,10-tetramethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHOYEVHCCKZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216730 | |
| Record name | Anthracene, 2,3,9,10-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66552-77-0 | |
| Record name | Anthracene, 2,3,9,10-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066552770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 2,3,9,10-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


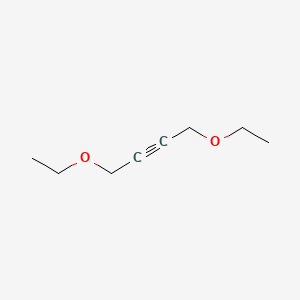
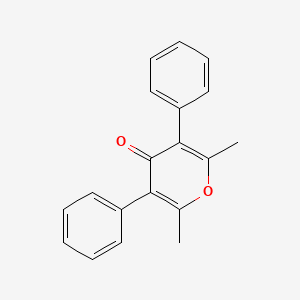


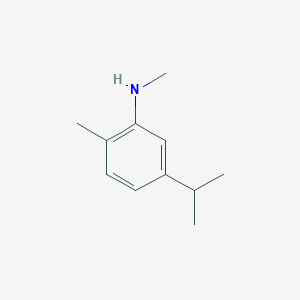
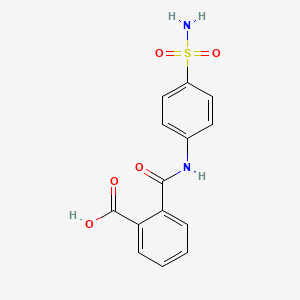
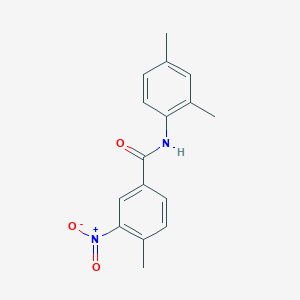
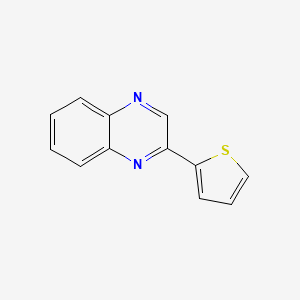
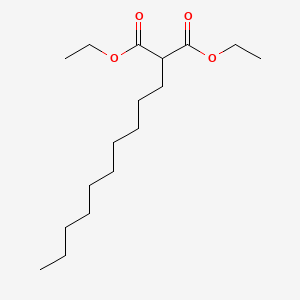
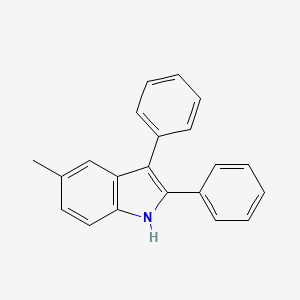
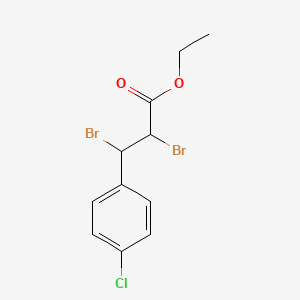
![Butyl 7-oxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B1616413.png)
